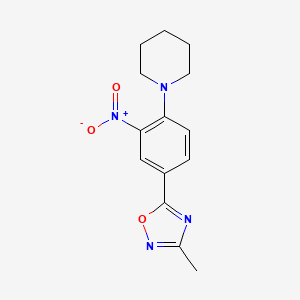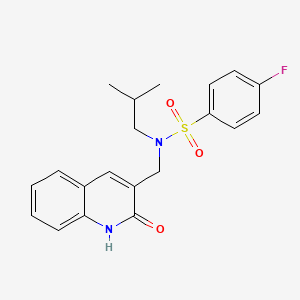
4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis.
Aplicaciones Científicas De Investigación
4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is the role of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide in various diseases, including Alzheimer's disease, diabetes, and cancer. By inhibiting 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide, this compound has the potential to modulate various signaling pathways and cellular processes that are involved in the pathogenesis of these diseases. In addition, 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide has been used as a tool compound to study the role of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide in various cellular processes, including cell cycle regulation, apoptosis, and differentiation.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide involves the inhibition of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide, which is a serine/threonine kinase that is involved in various cellular processes. 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide plays a crucial role in the regulation of glycogen synthesis, cell proliferation, differentiation, and apoptosis. By inhibiting 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide, 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide can modulate various signaling pathways and cellular processes that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide activity in a dose-dependent manner, with an IC50 value of 0.6 μM. In addition, 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide has been shown to modulate various signaling pathways and cellular processes, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. In vivo studies have shown that this compound can modulate various physiological processes, including glucose metabolism, insulin sensitivity, and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide for lab experiments is its potency and selectivity as a 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide inhibitor. This compound has been extensively validated as a tool compound for studying the role of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide in various cellular processes. In addition, the synthesis method has been optimized to produce high yields of pure compound suitable for scientific research applications. However, one of the main limitations of this compound is its potential toxicity and off-target effects, which need to be carefully evaluated in experimental settings.
Direcciones Futuras
There are several future directions for the study of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide. One area of interest is the role of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide in various diseases, including Alzheimer's disease, diabetes, and cancer. By modulating 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide activity, this compound has the potential to be developed as a therapeutic agent for these diseases. In addition, the development of more potent and selective 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide inhibitors based on the structure of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide could lead to the discovery of new drug candidates for various diseases. Finally, the development of novel synthetic methods for the production of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide could improve the efficiency and cost-effectiveness of its production.
Métodos De Síntesis
The synthesis of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide involves a multi-step process that requires specialized equipment and expertise. The starting materials for the synthesis are 2-hydroxy-3-iodoquinoline and 4-fluoro-N-isobutylbenzenesulfonamide. The reaction proceeds through a series of steps involving palladium-catalyzed coupling reactions, reduction, and deprotection to yield the final product. The synthesis method has been optimized to produce high yields of pure compound suitable for scientific research applications.
Propiedades
IUPAC Name |
4-fluoro-N-(2-methylpropyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c1-14(2)12-23(27(25,26)18-9-7-17(21)8-10-18)13-16-11-15-5-3-4-6-19(15)22-20(16)24/h3-11,14H,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAVFRPXIKGPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-methylpropyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


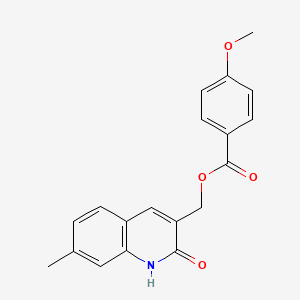
![5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7713921.png)
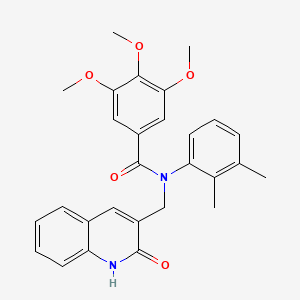
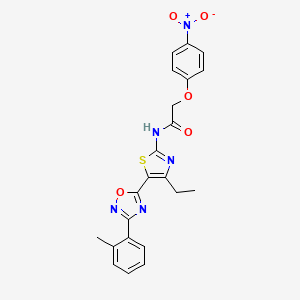
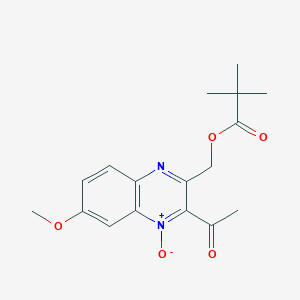
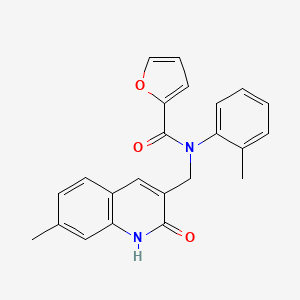
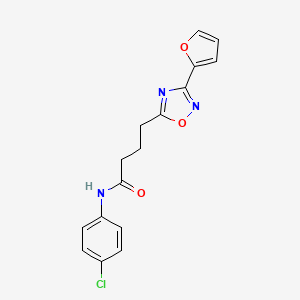
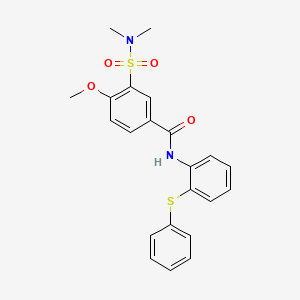
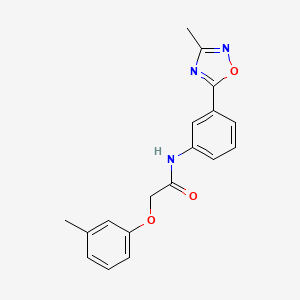

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7713999.png)
![4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714005.png)
